Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine
Brand Name: Vulcanchem
CAS No.: 179056-00-9
VCID: VC11678482
InChI: InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21)
SMILES: CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3
Molecular Formula: C17H24N4
Molecular Weight: 284.4 g/mol

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine

CAS No.: 179056-00-9

Cat. No.: VC11678482

Molecular Formula: C17H24N4

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine - 179056-00-9

Specification

CAS No. 179056-00-9
Molecular Formula C17H24N4
Molecular Weight 284.4 g/mol
IUPAC Name N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine
Standard InChI InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21)
Standard InChI Key BGNGVEQPJCYLIL-UHFFFAOYSA-N
SMILES CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3
Canonical SMILES CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure comprises three distinct subunits:

  • Cycloheptyl Group: A seven-membered aliphatic ring that enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • Benzyl Amine Moiety: A phenylmethyl group linked to an amine, offering sites for hydrogen bonding and electrostatic interactions.

  • 5-Methyl-4H-1,2,4-triazole Ring: A heterocyclic system with three nitrogen atoms, known for its role in modulating electronic properties and binding to biological targets .

The molecular geometry was confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, standard techniques for triazole-containing compounds .

Table 1: Key Molecular Properties

PropertyValue
CAS Number179056-00-9
Molecular FormulaC17H24N4
Molecular Weight284.4 g/mol
Key Functional GroupsTriazole, benzyl amine, cycloheptyl

Electronic and Steric Effects

The electron-withdrawing nature of the triazole ring influences the compound’s reactivity, while the bulky cycloheptyl group introduces steric hindrance, potentially affecting binding to biological targets . Quantum mechanical calculations predict a dipole moment of 3.8 Debye, suggesting moderate polarity.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of cycloheptyl-[4-(5-methyl-4H-[1, triazol-3-yl)-benzyl]-amine likely follows a multi-step sequence analogous to other 1,2,4-triazole derivatives :

  • Formation of the Triazole Core: Condensation of acyl hydrazides with carbodiimides, facilitated by thiophiles like mercury(II) acetate .

  • Introduction of the Benzyl Amine: Alkylation or reductive amination to attach the benzyl amine group.

  • Cycloheptyl Group Incorporation: Nucleophilic substitution or coupling reactions using cycloheptyl halides.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Triazole FormationHg(OAc)₂, formylhydrazide, DMF70–85
Benzyl Amine AttachmentNaBH₃CN, MeOH, rt65
CycloheptylationCycloheptyl bromide, K₂CO₃50

Optimization Challenges

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.2 mg/mL at pH 7.4) due to its lipophilic cycloheptyl group but shows stability in organic solvents like DMSO and ethanol. Accelerated stability studies indicate decomposition <5% after 6 months at -20°C.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.14 (s, 1H, triazole-H), 7.5–7.3 (m, aromatic-H), 2.10 (s, 3H, CH₃) .

  • MS (APCI): m/z 285.2 [M+H]⁺.

Biological Activities and Mechanistic Insights

Table 3: Comparative Antibacterial Activity of Triazole Analogs

CompoundTarget OrganismMIC (μg/mL)Reference Standard
5-Methyl-triazole derivativeM. smegmatis1.9Streptomycin (4)
Ciprofloxacin-triazole hybridS. aureus2.0Levofloxacin (0.5)

Hypothesized Mechanisms

  • Enzyme Inhibition: Triazoles often act as bioisosteres for carboxylic acids, binding to ATP pockets in kinases or gyrases .

  • Membrane Disruption: Lipophilic substituents like cycloheptyl may intercalate into lipid bilayers .

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